molecular formula C19H17NO2S B2862673 N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide CAS No. 896356-27-7

N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide

Cat. No.: B2862673
CAS No.: 896356-27-7
M. Wt: 323.41
InChI Key: CCLSMQAZEOZFSU-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group at the 4-position and a benzamide moiety substituted with a methylthio group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, resulting in 4-aminonaphthalene.

    Methoxylation: The amine group is then methoxylated to form 4-methoxynaphthalene.

    Acylation: 4-methoxynaphthalene is acylated with 4-(methylthio)benzoyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced at the benzamide moiety to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and markers for studying cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and methylthio groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-methoxynaphthalen-1-yl)-4-(methylsulfonyl)benzamide
  • N-(4-methoxynaphthalen-1-yl)-4-(methylamino)benzamide
  • N-(4-methoxynaphthalen-1-yl)-4-(methylcarbamoyl)benzamide

Comparison: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-22-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(23-2)10-8-13/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSMQAZEOZFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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